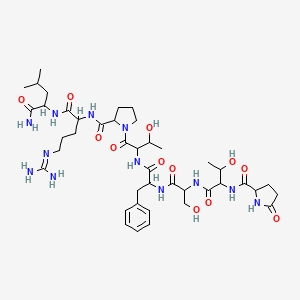

H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2: ist ein synthetisches Peptid, das aus einer Sequenz von Aminosäuren besteht. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die sowohl Standard- als auch nicht-Standard-Aminosäuren umfasst. Das Vorhandensein dieser Aminosäuren in sowohl D- als auch L-Formen erhöht die Komplexität und das Potenzial der Funktionalität des Peptids.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung von Aminosäuren: Aminosäuren werden unter Verwendung von Reagenzien wie Carbodiimiden (z.B. DCC) oder Uroniumsalzen (z.B. HBTU) aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die wachsende Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieses Peptids kann eine großtechnische SPPS oder rekombinante DNA-Technologie umfassen, bei der das Peptid in mikrobiellen Systemen exprimiert und dann gereinigt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Das Peptid kann einer Oxidation unterliegen, insbesondere an Methionin- oder Cysteinresten, falls vorhanden.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Verschiedene chemische Reagenzien, abhängig von der gewünschten Modifikation.

Hauptprodukte:

Oxidation: Oxidierte Formen des Peptids.

Reduktion: Reduzierte Formen mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: Wird als Modellverbindung zur Untersuchung von Peptidsynthesetechniken verwendet.

Katalyse: Potenzieller Einsatz in katalytischen Prozessen aufgrund seiner einzigartigen Struktur.

Biologie:

Protein-Protein-Interaktionen: Wird wegen seiner Fähigkeit, mit anderen Proteinen zu interagieren, untersucht.

Enzymhemmung: Potenzieller Inhibitor spezifischer Enzyme.

Medizin:

Arzneimittelentwicklung: Wird auf therapeutische Anwendungen untersucht, einschließlich als potenzieller Arzneimittelkandidat.

Diagnostik: Wird in diagnostischen Assays verwendet, um spezifische Biomoleküle zu detektieren.

Industrie:

Biotechnologie: Wird in verschiedenen biotechnologischen Anwendungen eingesetzt, unter anderem als Bestandteil von Biosensoren.

Wirkmechanismus

Der Mechanismus, durch den H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese Wechselwirkungen können die Bindung an Rezeptoren, die Hemmung von Enzymen oder die Modulation von Protein-Protein-Wechselwirkungen umfassen. Die beteiligten Signalwege können je nach Kontext der Anwendung stark variieren.

Wirkmechanismus

The mechanism by which H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, inhibiting enzymes, or modulating protein-protein interactions. The pathways involved can vary widely depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Phe-DL-xiThr-DL-Asp-DL-Val-DL-Asp-DL-Cys(1)-DL-Ser-DL-Val-DL-Ser-DL-Lys-DL-Glu-DL-Cys(2)-DL-Trp-DL-Ser-DL-Val-DL-Cys(3)-DL-Lys-DL-Asp-DL-Leu-DL-Phe-Gly-DL-Val-DL-Asp-DL

Einzigartigkeit: H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins nicht-Standard-Aminosäuren einzigartig. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften führen, was es für verschiedene Forschungs- und Industrieanwendungen wertvoll macht.

Eigenschaften

IUPAC Name |

N-[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKVWFJBFXHZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66N12O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)

![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)